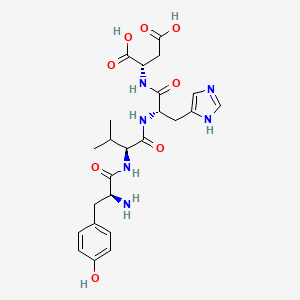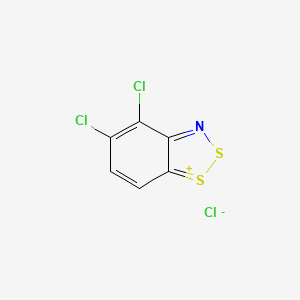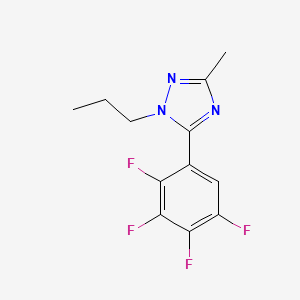![molecular formula C13H20N2O2 B14205555 Benzyl [2-(2-methylpropyl)hydrazinyl]acetate CAS No. 827337-76-8](/img/structure/B14205555.png)
Benzyl [2-(2-methylpropyl)hydrazinyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl [2-(2-methylpropyl)hydrazinyl]acetate is an organic compound with the molecular formula C13H20N2O2 It is a derivative of hydrazine and is characterized by the presence of a benzyl group attached to the hydrazinyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl [2-(2-methylpropyl)hydrazinyl]acetate typically involves the reaction of benzyl chloroacetate with 2-(2-methylpropyl)hydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
[ \text{Benzyl chloroacetate} + \text{2-(2-methylpropyl)hydrazine} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
- Oxidized derivatives
- Reduced hydrazine derivatives
- Substituted hydrazinyl compounds
Scientific Research Applications
Benzyl [2-(2-methylpropyl)hydrazinyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can be a building block for the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its hydrazine moiety, which is known to exhibit various pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Benzyl [2-(2-methylpropyl)hydrazinyl]acetate is primarily based on its ability to interact with biological molecules through its hydrazine group. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The molecular targets and pathways involved may include:
Enzyme Inhibition: The hydrazine group can form covalent bonds with enzyme active sites, leading to inhibition.
Cellular Disruption: The compound can interfere with cellular metabolism and signaling pathways, potentially leading to cell death.
Comparison with Similar Compounds
Benzyl hydrazine: Similar structure but lacks the acetate group.
2-(2-methylpropyl)hydrazine: Similar structure but lacks the benzyl group.
Hydrazinyl acetates: A broader class of compounds with varying substituents.
Uniqueness: Benzyl [2-(2-methylpropyl)hydrazinyl]acetate is unique due to the combination of the benzyl group and the 2-(2-methylpropyl)hydrazinyl acetate moiety This combination imparts specific chemical and biological properties that are not observed in other similar compounds
Properties
CAS No. |
827337-76-8 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
benzyl 2-[2-(2-methylpropyl)hydrazinyl]acetate |
InChI |
InChI=1S/C13H20N2O2/c1-11(2)8-14-15-9-13(16)17-10-12-6-4-3-5-7-12/h3-7,11,14-15H,8-10H2,1-2H3 |
InChI Key |
AVUKKQKNUNRYOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNNCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


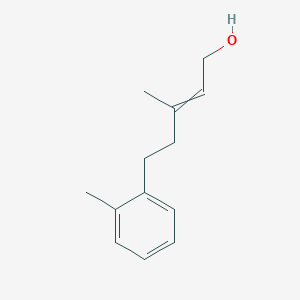
![2-[(4-Chloro-2-nitrophenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B14205485.png)
![Ethyl 3,4-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14205491.png)
![4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide](/img/structure/B14205496.png)
![1-(5-Chlorothiophene-2-sulfonyl)-4-[2-(piperidin-1-yl)ethoxy]-1H-indazole](/img/structure/B14205500.png)
![Methanesulfonic acid;2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole](/img/structure/B14205510.png)
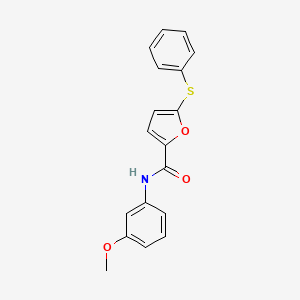
![{5-[1-(Ethenyloxy)cyclohexyl]pent-4-yn-1-yl}benzene](/img/structure/B14205519.png)
